molecular formula C5H13ClN2O2 B1522759 2-[(2-Methoxyethyl)amino]acetamide hydrochloride CAS No. 1235440-79-5

2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Cat. No. B1522759
CAS RN: 1235440-79-5
M. Wt: 168.62 g/mol
InChI Key: LYZGRXRVXHMQHW-UHFFFAOYSA-N
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Description

“2-[(2-Methoxyethyl)amino]acetamide hydrochloride” is a chemical compound with the empirical formula C5H13ClN2O2 and a molecular weight of 168.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “2-[(2-Methoxyethyl)amino]acetamide hydrochloride” is 1S/C5H12N2O2.ClH/c1-9-3-2-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H . The SMILES string is COCCNC(CN)=O.Cl .

It is stored at room temperature . The salt data is Cl .

Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes have revealed insights into the carcinogenic potential of these compounds. These herbicides undergo a complex metabolic activation pathway leading to DNA-reactive products, suggesting significant implications for understanding the metabolic pathways of chemically related compounds (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

The interaction of chloroacetamide herbicides with soil and their efficacy in agricultural applications have been explored. Research indicates that herbicide activity can be influenced by soil properties, such as organic matter content, and environmental factors like irrigation (Banks & Robinson, 1986).

Antibacterial Activity of Amide Derivatives

The synthesis and characterization of zinc complexes of benzothiazole-derived Schiff bases, which are structurally similar to the amide compound , have demonstrated potential antibacterial properties against various pathogenic strains. This suggests potential research avenues into the antibacterial applications of related amide compounds (Chohan, Scozzafava, & Supuran, 2003).

Synthesis and Resolution of Amino Acids

Research on the synthesis and resolution of amino acids, including efforts to prepare constituent amino acids in toxins, indicates the versatility of amide derivatives in synthesizing biologically relevant compounds. This highlights the potential of compounds like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in the synthesis of complex organic molecules (Shimohigashi, Lee, & Izumiya, 1976).

Safety and Hazards

The compound has several hazard statements: H315, H317, H319, H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety and hazard guidelines.

properties

IUPAC Name

2-(2-methoxyethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZGRXRVXHMQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)amino]acetamide hydrochloride

CAS RN

1235440-79-5
Record name Acetamide, 2-[(2-methoxyethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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